Cas no 85213-22-5 (2-Acetyl-1-pyrroline, ~10% w/w in Toluene)

2-Acetyl-1-pyrroline, ~10% w/w in Toluene structure
85213-22-5 structure
Product Name:2-Acetyl-1-pyrroline, ~10% w/w in Toluene
Numero CAS:85213-22-5
MF:C6H9NO
MW:111.141761541367
CID:720458
Update Time:2025-06-08

2-Acetyl-1-pyrroline, ~10% w/w in Toluene Proprietà chimiche e fisiche

Nomi e identificatori

    • 1-(3,4-Dihydro-2H-pyrrol-5-yl)ethanone
    • 1-​(3,​4-​Dihydro-​2H-​pyrrol-​5-​yl)​ethanone
    • 2-Acetyl-1-pyrroline
    • Ethanone, 1-(3,4-dihydro-2H-pyrrol-5-yl)- (9CI)
    • Ethanone,1-(3,4-dihydro-2H-pyrrol-5-yl)-
    • 1-(4,5-dihydro-3H-pyrrol-2-yl)ethanone
    • 2-acetyl-1-pyrrolidine
    • 2-acetyl-4,5-dihydro-3H-pyrrole
    • ETHANONE,1-(3,4-DIHYDRO-2H-PYRROL-5-YL)
    • 1-(3,4-Dihydro-2H-pyrrol-5-yl)ethanone (ACI)
    • 2-Acetyl-1-pyrroline, ~10% w/w in Toluene
    • MDL: MFCD09864890
    • Inchi: 1S/C6H9NO/c1-5(8)6-3-2-4-7-6/h2-4H2,1H3
    • Chiave InChI: DQBQWWSFRPLIAX-UHFFFAOYSA-N
    • Sorrisi: O=C(C)C1CCCN=1

Proprietà calcolate

  • Massa esatta: 111.06800
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 8
  • Conta legami ruotabili: 1

Proprietà sperimentali

  • Densità: 1.09±0.1 g/cm3 (20 ºC 760 Torr),
  • Punto di ebollizione: 182.9±23.0 ºC (760 Torr),
  • Punto di infiammabilità: 66.2±28.0 ºC,
  • Solubilità: Dissoluzione (42 g/l) (25°C),
  • PSA: 29.43000
  • LogP: 0.24580

2-Acetyl-1-pyrroline, ~10% w/w in Toluene Dati doganali

  • CODICE SA:2933990090
  • Dati doganali:

    Codice doganale cinese:

    2933990090

    Panoramica:

    293399090. altri composti eterociclici contenenti solo eteroatomi azotati. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma

    Riassunto:

    293399090. composti eterociclici con etero-atomo(i) di azoto. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

2-Acetyl-1-pyrroline, ~10% w/w in Toluene Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Chemenu
CM196799-1g
1-(3,4-dihydro-2H-pyrrol-5-yl)ethan-1-one
85213-22-5 95%
1g
$729 2021-08-05
Alichem
A109005422-1g
1-(3,4-Dihydro-2H-pyrrol-5-yl)ethanone
85213-22-5 95%
1g
$671.96 2023-08-31
TRC
A187225-25mg
2-Acetyl-1-pyrroline, ~10% w/w in Toluene
85213-22-5
25mg
$ 249.00 2023-04-19
TRC
A187225-250mg
2-Acetyl-1-pyrroline, ~10% w/w in Toluene
85213-22-5
250mg
$ 1929.00 2023-04-19
TRC
A622920-0.5mg
2-Acetyl-1-pyrroline, ~10% w/w in Toluene-d8
85213-22-5
0.5mg
$ 170.00 2022-06-07
TRC
A622920-2.5mg
2-Acetyl-1-pyrroline, ~10% w/w in Toluene-d8
85213-22-5
2.5mg
$ 953.00 2023-04-19
TRC
A622920-5mg
2-Acetyl-1-pyrroline, ~10% w/w in Toluene-d8
85213-22-5
5mg
$ 1642.00 2023-04-19
Chemenu
CM196799-1g
1-(3,4-dihydro-2H-pyrrol-5-yl)ethan-1-one
85213-22-5 95%
1g
$*** 2023-05-29
TRC
A187225-50mg
2-Acetyl-1-pyrroline, ~10% w/w in Toluene
85213-22-5
50mg
$ 471.00 2023-04-19
TRC
A622920-.5mg
2-Acetyl-1-pyrroline, ~10% w/w in Toluene-d8
85213-22-5
.5mg
$ 207.00 2023-04-19

2-Acetyl-1-pyrroline, ~10% w/w in Toluene Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Catalysts: Penicillin amidase Solvents: Ethanol
Riferimento
Penicillin Acylase-Mediated Synthesis of 2-Acetyl-1-pyrroline and of 2-Propionyl-1-pyrroline, Key Roast-Smelling Odorants in Food. Inclusion Complexes with β-Cyclodextrin and Their NMR and MS Characterization
Favino, Tito Fabrizio; Fronza, Giovanni; Fuganti, Claudio; Fuganti, Daniela; Grasselli, Piero; et al, Journal of Organic Chemistry, 1996, 61(25), 8975-8979

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Oxygen
Riferimento
New and Convenient Syntheses of the Important Roasty, Popcorn-like Smelling Food Aroma Compounds 2-Acetyl-1-pyrroline and 2-Acetyltetrahydropyridine from Their Corresponding Cyclic α-Amino Acids
Hofmann, Thomas; Schieberle, Peter, Journal of Agricultural and Food Chemistry, 1998, 46(2), 616-619

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Selenium dioxide Solvents: Dichloromethane ;  30 min, rt
1.2 Solvents: Dichloromethane ;  rt; 9 h, rt
1.3 Reagents: Triphenylphosphine ;  0 °C; 12 h, 0 °C
Riferimento
A general method for the synthesis of the most powerful naturally occurring Maillard flavors
Fuganti, Claudio; Gatti, Francesco G.; Serra, Stefano, Tetrahedron, 2007, 63(22), 4762-4767

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Sodium bicarbonate Solvents: Water ;  pH 7.4; 30 min, rt
Riferimento
Efficient analysis of 2-acetyl-1-pyrroline in foods using a novel derivatization strategy and LC-MS/MS
Jost, Tobias ; Heymann, Thomas; Glomb, Marcus A., Journal of Agricultural and Food Chemistry, 2019, 67(10), 3046-3054

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Sodium hydroxide ,  Oxygen Solvents: Water ;  1 h, neutralized, rt
Riferimento
New short and general synthesis of three key Maillard flavour compounds: 2-Acetyl-1-pyrroline, 6-acetyl-1,2,3,4-tetrahydropyridine and 5-acetyl-2,3-dihydro-4H-1,4-thiazine
Deblander, Jurgen; Van Aeken, Sam; Adams, An; De Kimpe, Norbert; Abbaspour Tehrani, Kourosch, Food Chemistry, 2015, 168, 327-331

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Triphenylphosphine Solvents: Diethyl ether
Riferimento
Preparation of 2-acyl-1-azacycloalkenes having bread aromas by aza-Wittig reaction of azidodiketones.
, Germany, , ,

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  rt; 45 min, rt
Riferimento
An expeditious, high-yielding construction of the food aroma compounds 6-acetyl-1,2,3,4-tetrahydropyridine and 2-acetyl-1-pyrroline
Harrison, Tyler J.; Dake, Gregory R., Journal of Organic Chemistry, 2005, 70(26), 10872-10874

Metodo di produzione 8

Condizioni di reazione
Riferimento
Stabilization of the potent odorant 2-acetyl-1-pyrroline and structural analogues by complexation with zinc halides
Fang, Ming-Chih; Cadwallader, Keith R., Journal of Agricultural and Food Chemistry, 2014, 62(35), 8808-8813

Metodo di produzione 9

Condizioni di reazione
1.1 Solvents: Water ;  30 min, pH 7.2, 25 °C
Riferimento
Δ1-Pyrroline-5-carboxylic Acid Formed by Proline Dehydrogenase from the Bacillus subtilis ssp. natto Expressed in Escherichia coli as a Precursor for 2-Acetyl-1-pyrroline
Huang, Tzou-Chi; Huang, Yi-Wen; Hung, Hui-Ju; Ho, Chi-Tang; Wu, Mei-Li, Journal of Agricultural and Food Chemistry, 2007, 55(13), 5097-5102

2-Acetyl-1-pyrroline, ~10% w/w in Toluene Raw materials

2-Acetyl-1-pyrroline, ~10% w/w in Toluene Preparation Products

2-Acetyl-1-pyrroline, ~10% w/w in Toluene Fornitori

Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:85213-22-5)2-Acetyl-1-pyrroline
Numero d'ordine:LE15989
Stato delle scorte:in Stock
Quantità:25KG,200KG,1000KG
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 20 June 2025 12:13
Prezzo ($):discuss personally
Email:18501500038@163.com

2-Acetyl-1-pyrroline, ~10% w/w in Toluene Letteratura correlata

Fornitori consigliati
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:85213-22-5)2-Acetyl-1-pyrroline
LE15989
Purezza:99%
Quantità:25KG,200KG,1000KG
Prezzo ($):Inchiesta
Email